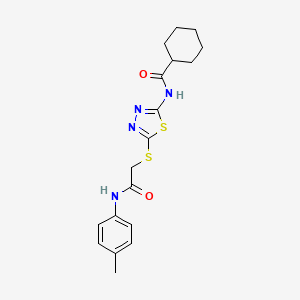

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl-p-tolylamino group and a cyclohexanecarboxamide moiety. This compound belongs to a class of molecules extensively studied for their biological activities, particularly in anticancer and enzyme inhibition applications. Its structure combines the planar aromaticity of the thiadiazole ring with the conformational flexibility of the cyclohexane group, which may influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12-7-9-14(10-8-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJGNOPWSXBMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The structural features of this compound include a thiadiazole ring and an amide functional group, which are crucial for its biological activity. The presence of the nitrogen-sulfur moiety enhances its stability and reactivity, making it a subject of interest in various pharmacological studies.

| Property | Details |

|---|---|

| Molecular Formula | C19H16N4O4S2 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 477212-60-5 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require careful control of temperature and pH to ensure high yields and purity. Variations in the synthesis can lead to derivatives with altered biological activities. For instance:

| Derivative | Structural Modification | Potential Activity |

|---|---|---|

| N-(5-benzoyl-1,3,4-thiadiazol-2-yl)benzamide | Benzoyl group addition | Enhanced anticancer activity |

| 2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Nitro group addition | Improved reactivity and pharmacological effects |

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study evaluated several compounds against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). One derivative showed an IC50 value of 0.084 ± 0.020 mmol/L against MCF7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating potent cytotoxic effects when compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies suggest that it can bind to specific enzymes or receptors, modulating cellular pathways that contribute to its therapeutic effects .

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. The presence of the thiadiazole ring is believed to enhance lipophilicity, improving tissue permeability and allowing for more effective interaction with biological targets involved in inflammatory responses .

Case Studies

- Cytotoxicity Evaluation : In one study focusing on novel thiadiazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects against HeLa and MCF-7 cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity due to structural modifications .

- Molecular Docking Studies : Another study involved molecular docking simulations that revealed how the compound interacts with specific protein targets in cancer cells. This research aids in understanding the precise mechanisms through which these compounds exert their effects .

Comparison with Similar Compounds

Key Differences :

- The cyclohexanecarboxamide group in the target compound may enhance lipophilicity compared to phenyl or benzyl substituents in analogues like 5m or 5j.

Anticancer Activity

*Data inferred from structural analogues.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Thiadiazoles with piperidinyl substituents (e.g., 7a–7l) showed moderate AChE inhibition (IC50: 1.2–8.7 µM) . The target compound’s cyclohexane group may improve blood-brain barrier penetration compared to bulkier analogues.

- Plant Growth Regulation : Compounds like 2h (N-5-tetrazolyl-N′-p-methoxybenzoylurea) demonstrated cytokinin-like activity , but the target compound’s bioactivity in this domain remains unexplored.

Physicochemical Properties

| Property | Target Compound* | 5j | 4y |

|---|---|---|---|

| Melting Point (°C) | ~140–160 (est.) | 138–140 | Not Reported |

| Yield (%) | ~70–85 (est.) | 82 | 97 |

| LogP (Predicted) | ~2.5–3.0 | 3.1 | 2.8 |

*Estimates based on structural similarity. Higher LogP in 5j correlates with its chlorobenzyl substituent, while the target compound’s cyclohexane group balances hydrophobicity.

Research Implications and Gaps

Mechanistic Studies : The target compound’s anticancer mechanism (e.g., aromatase inhibition or DNA intercalation) requires validation.

Synthetic Optimization : Improved yields may be achievable via microwave-assisted synthesis, as employed for other thiadiazoles .

Structural Analysis : X-ray crystallography (as in N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide ) could elucidate conformational preferences.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, including thiadiazole ring formation, acylation, and coupling. Critical parameters include:

- Temperature control : Moderate heat (60–80°C) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Reaction time : Monitored via TLC to optimize yield (e.g., 12–24 hours for cyclization steps) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies cyclohexane carboxamide protons (δ 1.2–2.1 ppm) and p-tolylamino aromatic signals (δ 6.8–7.3 ppm) .

- Mass Spectrometry (MS) : Confirms molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements against kinase targets) to minimize variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like GSK-3β or COX-2 .

- Meta-analysis : Cross-reference in vitro/in vivo data from peer-reviewed studies to identify consensus mechanisms (e.g., apoptosis induction vs. anti-inflammatory effects) .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound’s thiadiazole and carboxamide moieties?

- Systematic substitution : Replace p-tolylamino with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity shifts .

- Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole rings to evaluate metabolic stability .

- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polarizability) with bioactivity .

Q. How can researchers validate the hypothesized mechanism of action involving enzyme inhibition?

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) in the presence/absence of the compound to confirm competitive/non-competitive inhibition .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., HDAC or PARP) to identify binding site interactions .

- Knockdown studies : CRISPR/Cas9-mediated gene silencing of suspected targets to observe rescue effects in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.